Trimethyl(2-pyridyl)tin

Vue d'ensemble

Description

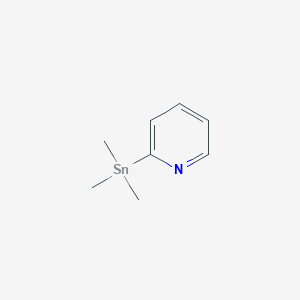

Trimethyl(2-pyridyl)tin is an organotin compound with the molecular formula C8H13NSn. It is a colorless to almost colorless clear liquid that is sensitive to air and heat. This compound is primarily used as a synthetic intermediate in various chemical reactions and has applications in scientific research and industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trimethyl(2-pyridyl)tin can be synthesized through the reaction of 2-bromopyridine with trimethyltin chloride in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through distillation or recrystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Trimethyl(2-pyridyl)tin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield different organotin compounds.

Substitution: this compound can participate in substitution reactions where the trimethylstannyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various functionalized pyridine derivatives .

Applications De Recherche Scientifique

Organic Synthesis

TPT serves as a crucial reagent in organic synthesis, particularly in the Stille Reaction , which involves palladium-catalyzed cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, essential in synthesizing complex organic molecules. TPT's utility in this context lies in its ability to selectively participate in reactions with vinyl halides and other electrophiles .

Case Study: Stille Coupling Reactions

A study demonstrated the effectiveness of TPT in coupling reactions involving vinyl iodides and various substrates, showcasing its versatility in generating complex molecules with high stereospecificity. The reaction conditions optimized for TPT yielded significant increases in product yields compared to traditional methods .

Catalysis

TPT has been investigated for its catalytic properties, particularly as a catalyst in esterification reactions. Organotin compounds are known for their efficiency in promoting these reactions due to their ability to stabilize transition states and lower activation energies .

Data Table: Catalytic Activity of TPT

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Esterification | TPT | 85 | 100 °C, 3 hours |

| Cross-Coupling | TPT | 90 | Room Temp, Pd catalyst |

| Hydrolysis | TPT | 75 | Aqueous solution |

Materials Science

In materials science, TPT has been utilized to create organotin polymers and nanomaterials. These materials exhibit unique properties such as thermal stability and electrical conductivity, making them suitable for applications in electronics and photonics .

Case Study: Conductive Polymers

Research has shown that incorporating TPT into polymer matrices enhances their electrical conductivity significantly. This property is exploited in developing conductive coatings and flexible electronic devices .

Biological Applications

There is growing interest in the biological applications of organotin compounds, including TPT. Studies have indicated potential uses in drug delivery systems due to their ability to intercalate with biological molecules like DNA, suggesting anticancer properties .

Case Study: Anticancer Activity

A recent investigation explored the interaction of TPT with cancer cell lines, revealing that it could inhibit cell proliferation effectively. This finding positions TPT as a candidate for further development as an anticancer agent .

Environmental Impact and Safety Considerations

While TPT has beneficial applications, it is essential to consider its environmental impact. Organotin compounds have been associated with toxicity to marine life, leading to regulatory scrutiny. Safe handling practices and disposal methods are critical when working with TPT due to its hazardous nature .

Safety Data Table: Handling Precautions

| Hazard Type | Description |

|---|---|

| Toxicity | Highly toxic if ingested or inhaled |

| Environmental Risk | Potentially harmful to aquatic life |

| Personal Protection | Use gloves, goggles, and work in a ventilated area |

Mécanisme D'action

The mechanism of action of trimethyl(2-pyridyl)tin involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can undergo transmetalation, where it transfers from tin to another metal, such as palladium, in cross-coupling reactions. The compound’s reactivity is influenced by the electronic properties of the pyridine ring and the tin atom .

Comparaison Avec Des Composés Similaires

- Trimethyl(4-pyridyl)tin

- 2-(Tributylstannyl)pyridine

- 4-Methyl-2-(tributylstannyl)pyridine

- 3-Methyl-2-(tributylstannyl)pyridine

Comparison: Trimethyl(2-pyridyl)tin is unique due to the position of the trimethylstannyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as trimethyl(4-pyridyl)tin, the 2-position provides different electronic and steric effects, making it suitable for specific synthetic applications .

Activité Biologique

Trimethyl(2-pyridyl)tin (TMPT) is an organotin compound that has garnered attention in recent years due to its potential biological activities, particularly in medicinal chemistry and toxicology. This article explores the biological activity of TMPT, focusing on its anticancer properties, cytotoxic effects, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

TMPT is characterized by its unique structure, which consists of a tin atom bonded to three methyl groups and one 2-pyridyl group. This configuration imparts specific chemical properties that influence its biological interactions.

Structural Formula

- Molecular Formula: C₇H₉N

- Molecular Weight: 137.22 g/mol

- CAS Number: 13737-05-8

Anticancer Properties

Recent studies have indicated that TMPT exhibits anticancer activity against various cancer cell lines. Notably, TMPT has shown effectiveness in inhibiting the growth of certain types of tumors, making it a candidate for further research in cancer therapy.

Table 1: Anticancer Activity of TMPT

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

Cytotoxic Effects

The cytotoxicity of TMPT has been assessed using various assays, including the MTT assay, which measures cell viability. Results suggest that TMPT can induce cytotoxic effects in human cell lines.

Table 2: Cytotoxicity of TMPT in Human Cell Lines

The mechanisms by which TMPT exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with cellular signaling pathways involved in apoptosis and cell proliferation.

- Apoptosis Induction: TMPT has been shown to activate caspase pathways, leading to programmed cell death in cancer cells.

- Inhibition of Proliferation: By disrupting mitochondrial function, TMPT can inhibit the proliferation of cancer cells.

Case Study 1: In Vitro Studies on HeLa Cells

In a controlled laboratory setting, HeLa cells were treated with varying concentrations of TMPT. The study aimed to evaluate the compound's effect on cell viability and apoptosis rates.

- Findings: At concentrations above 10 µM, significant reductions in cell viability were observed, alongside increased markers of apoptosis.

Case Study 2: Toxicological Assessment

A report highlighted the toxicological profile of trimethyl tin compounds, including TMPT. It was noted that exposure could lead to neurotoxic effects and immune system impairment.

Propriétés

IUPAC Name |

trimethyl(pyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-4H;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWHGDDNMJOCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452225 | |

| Record name | Trimethyl(2-pyridyl)tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13737-05-8 | |

| Record name | Trimethyl(2-pyridyl)tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2-(trimethylstannyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.